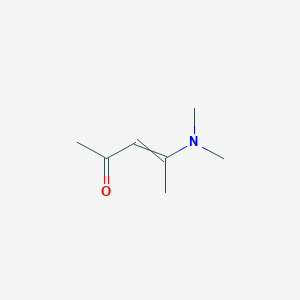![molecular formula C10H19NO4 B8065824 Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, (S)-](/img/structure/B8065824.png)
Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, (S)- is an organic compound with the molecular formula C10H19NO4. It is a white solid that is soluble in organic solvents such as dimethylformamide and dichloromethane. This compound is widely used in organic synthesis, particularly in the synthesis of chiral compounds, and serves as a chiral catalyst intermediate or chiral ligand .
Preparation Methods
The synthesis of Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, (S)- typically involves the reaction of (S)-2-methylaminobutyric acid with dimethyl carbonate anhydride in the presence of a base. The product is then reacted with benzene carboxylic acid, followed by a deprotection step to yield the target compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, (S)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.
Scientific Research Applications
Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, (S)- has several scientific research applications:
Chemistry: It is used as a chiral catalyst intermediate or chiral ligand in the synthesis of chiral compounds.
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: This compound is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of pesticides and other compounds containing chiral centers.
Mechanism of Action
The mechanism of action of Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, (S)- involves its interaction with molecular targets and pathways in biological systems. It acts as a chiral ligand, facilitating the formation of chiral compounds through asymmetric synthesis. The specific molecular targets and pathways depend on the context of its application, such as enzyme catalysis or drug synthesis .
Comparison with Similar Compounds
Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, (S)- can be compared with other similar compounds, such as:
Butanoic acid, 2,4-bis[[(1,1-dimethylethoxy)carbonyl]amino]-, (S)-: This compound has two dimethylethoxycarbonyl groups, making it structurally different and potentially leading to different reactivity and applications.
Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-: This compound has a different position of the dimethylethoxycarbonyl group, which can affect its chemical properties and uses.
The uniqueness of Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, (S)- lies in its specific structure and its role as a chiral catalyst intermediate or chiral ligand, which is crucial for the synthesis of chiral compounds .
Properties
IUPAC Name |
(2S)-2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-5-7(9(13)14)11-6-8(12)15-10(2,3)4/h7,11H,5-6H2,1-4H3,(H,13,14)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCLHZJHPBOTNL-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NCC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)O)NCC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![sodium;2-[[5-[3-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-2,5-dimethylphenyl]-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-hydroxy-3,6-dimethylphenyl]methyl-(carboxymethyl)amino]acetate](/img/structure/B8065792.png)


![Alanine, 3,3,3-trifluoro-N-[(phenylmethoxy)carbonyl]-](/img/structure/B8065807.png)




![L-Prolinamide, 2,2'-[[(2S,5S)-1-[4-(1,1-dimethylethyl)phenyl]-2,5-pyrrolidinediyl]di-4,1-phenylene]bis[N-(methoxycarbonyl)-L-valyl-](/img/structure/B8065842.png)

